molecular formula C14H15F3O B1327958 Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone CAS No. 898778-75-1

Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Cat. No.: B1327958
CAS No.: 898778-75-1
M. Wt: 256.26 g/mol
InChI Key: ZTYPCNRZYPDOCN-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a synthetic compound with the molecular formula C14H15F3O and a molecular weight of 256.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone typically involves the reaction of cyclopentyl ketone with 3,4,5-trifluorophenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

Mechanism of Action

it is likely to interact with molecular targets through its ketone and aromatic functional groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl phenyl ketone: Similar structure but lacks the trifluoromethyl groups.

    Cyclopentyl 2-phenylethyl ketone: Similar structure but lacks the trifluoromethyl groups on the aromatic ring.

    Cyclopentyl 2-(4-fluorophenyl)ethyl ketone: Similar structure but

Properties

IUPAC Name

1-cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O/c15-11-7-9(8-12(16)14(11)17)5-6-13(18)10-3-1-2-4-10/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPCNRZYPDOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645041
Record name 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-75-1
Record name 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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